molecular formula C10H19BrO2 B2571062 Tert-butyl 2-bromo-4-methylpentanoate CAS No. 152624-22-1

Tert-butyl 2-bromo-4-methylpentanoate

Cat. No.: B2571062
CAS No.: 152624-22-1
M. Wt: 251.164
InChI Key: GUEMBXJPCMQKJW-UHFFFAOYSA-N
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Description

Tert-butyl 2-bromo-4-methylpentanoate: is an organic compound with the molecular formula C10H19BrO2 and a molecular weight of 251.16 g/mol . It is a brominated ester, featuring a tert-butyl group, a bromine atom, and a methylpentanoate moiety. This compound is often used in organic synthesis due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 2-bromo-4-methylpentanoate can be synthesized through the bromination of tert-butyl 4-methylpentanoate. The reaction typically involves the use of bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings.

Scientific Research Applications

Chemistry: Tert-butyl 2-bromo-4-methylpentanoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .

Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It is also employed in the development of new drug candidates and bioactive molecules .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also utilized in the synthesis of additives and stabilizers for various applications .

Mechanism of Action

The mechanism of action of tert-butyl 2-bromo-4-methylpentanoate involves its reactivity as a brominated ester. The bromine atom can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-heteroatom bonds. The ester functionality allows for further chemical modifications, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • Tert-butyl 2-bromo-4-methylbutanoate
  • Tert-butyl 2-bromo-4-methylhexanoate
  • Tert-butyl 2-chloro-4-methylpentanoate

Uniqueness: Tert-butyl 2-bromo-4-methylpentanoate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The presence of the tert-butyl group offers steric hindrance, making it less prone to unwanted side reactions. The bromine atom enhances its reactivity in substitution reactions compared to its chloro analog .

Properties

IUPAC Name

tert-butyl 2-bromo-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrO2/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEMBXJPCMQKJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152624-22-1
Record name tert-butyl 2-bromo-4-methylpentanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The product from Step 1 above (63.3 g, 0.32 mol) was dissolved in dichloromethane (250 mL), concentrated sulfuric acid (2 mL) was added, and cooled to −40° C. in a pressure bottle. Isobutene was condensed into the solution to roughly double the volume, and the mixture was then allowed to warm to room temperature overnight. Following evaporation to half of the volume under reduced pressure, the solution was washed with 10% aqueous sodium bicarbonate, dried over Na2SO4, and thoroughly evaporated under reduced pressure at room temperature to leave the title compound as a yellow oil (79.9 g, 0.314 mol; 98%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
98%

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